molecular formula C11H7ClO B145925 2-Naphthoyl chloride CAS No. 2243-83-6

2-Naphthoyl chloride

Cat. No.: B145925
CAS No.: 2243-83-6
M. Wt: 190.62 g/mol
InChI Key: XNLBCXGRQWUJLU-UHFFFAOYSA-N
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Description

2-Naphthoyl chloride, also known as β-naphthoyl chloride, is an organic compound with the molecular formula C11H7ClO. It is a derivative of naphthalene, characterized by the presence of a carbonyl chloride group attached to the second position of the naphthalene ring. This compound is typically a pale yellow solid with a pungent odor and is used extensively in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthoyl chloride is commonly synthesized through the reaction of 2-naphthoic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:

C10H7COOH+SOCl2C10H7COCl+SO2+HCl\text{C}_{10}\text{H}_{7}\text{COOH} + \text{SOCl}_{2} \rightarrow \text{C}_{10}\text{H}_{7}\text{COCl} + \text{SO}_{2} + \text{HCl} C10​H7​COOH+SOCl2​→C10​H7​COCl+SO2​+HCl

In this reaction, 2-naphthoic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of thionyl chloride is preferred due to its efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reaction with alcohols to form esters or with amines to form amides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-naphthoic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-naphthaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Alcohols and Amines: For nucleophilic substitution reactions, alcohols and amines are commonly used under mild conditions.

    Water: Hydrolysis reactions are typically carried out in aqueous solutions.

    Reducing Agents: Lithium aluminum hydride is used for reduction reactions.

Major Products Formed:

    Esters: Formed from the reaction with alcohols.

    Amides: Formed from the reaction with amines.

    2-Naphthoic Acid: Formed from hydrolysis.

    2-Naphthaldehyde: Formed from reduction.

Scientific Research Applications

2-Naphthoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-naphthoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the formation of amides, the nucleophilic attack by an amine on the carbonyl carbon of this compound leads to the formation of an amide bond.

Comparison with Similar Compounds

    1-Naphthoyl Chloride: Similar in structure but with the carbonyl chloride group attached to the first position of the naphthalene ring.

    Benzoyl Chloride: Contains a benzene ring instead of a naphthalene ring.

    4-Methoxybenzoyl Chloride: Contains a methoxy group on the benzene ring.

Uniqueness of 2-Naphthoyl Chloride: this compound is unique due to its specific position of the carbonyl chloride group on the naphthalene ring, which imparts distinct reactivity and properties. This positional isomerism allows for the synthesis of unique derivatives that are not possible with other acyl chlorides.

Properties

IUPAC Name

naphthalene-2-carbonyl chloride
Source PubChem
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InChI

InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLBCXGRQWUJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062287
Record name 2-Naphthalenecarbonyl chloride
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Molecular Weight

190.62 g/mol
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CAS No.

2243-83-6
Record name 2-Naphthoyl chloride
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Record name 2-Naphthoyl chloride
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Record name 2-Naphthoyl chloride
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Record name 2-Naphthalenecarbonyl chloride
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Record name 2-naphthoyl chloride
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-naphthyl carboxylic acid (76.5 g, 0.45 mol) in dichloromethane (500 ml) was added thionyl chloride (38.7 ml, 0.53 mol) and the mixture was heated at reflux temperature for 48 h. The volatiles were evaporated in vacuo affording 80 g (94%) of 2-naphthoyl chloride.
Quantity
76.5 g
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38.7 mL
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500 mL
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Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with 2-naphthoic acid (2 g, 11.6 mmol) and SOCl2 (15 mL). The solution was refluxed for 4 hours and then concentrated to yield a yellow solid which was used without further purification (2.21 g, 100% yield); 1H NMR (CDCl3) δ 8.76 (s, 1H, ArH), 8.04 (2H, ArH), 7.93 (d, 2H, ArH, J=8.9 Hz), 7.66 (m, 2H, ArH).
Quantity
2 g
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reactant
Reaction Step One
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15 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The compound (III) is reacted with 2,6-naphthalene-dicarboxylic acid dichloride in the presence of triethyl amine to obtain 6-[3-trifluoromethylheptyloxycarbonyl)-biphenyl-4-oxycarbonyl]-naphthalene-2-carboxylic acid chloride (IV).
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compound ( III )
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Synthesis routes and methods IV

Procedure details

In a flame dried rbf charged with nitrogen, a mixture of 2-naphthoic acid (0.516 g, 3 mmol), anhydrous m-xylene (14.83 mL) and thionyl chloride (11 mL) were refluxed for 2 hours. Rf=TLC (SiO2, 5% EtOAc/CH2Cl2) showed reaction was complete. The solvent was removed in vacuo resulting in 0.604 g of creamy white crystals of 2-naphthoyl chloride (100% yield). Fresh anhydrous m-xylene (5 mL) was added to 2-naphthoyl chloride (0.416 g, 2 mmol) and allowed to stir for 5 minutes, then a mixture of 2-amino-3-hydroxy-benzoic acid methyl ester (0.334 g, 2 mmol), triethylamine (3 mL) were added. The mixture was allowed to stir at room temperature for 4 hours, then the reaction mixture was heated to reflux and allowed to stir at refluxed temperature for 12 hours. The cooled mixture diluted with 100 mL of EtOAc and transferred to a separatory funnel, washed with of 0.1 M HCl (1×50 mL), H2O (1×50 mL) saturated NaHCO3 (1×50 mL), H2O (1×50 mL), and saturated NaCl (1×50 mL), respectively. The product was dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo. The resulting 0.578 g of reddish-brown product was placed in a flame-dried rbf under N2 (g), then anhydrous m-xylene (14.4 mL), and PPTS (0.904 g, 3.6 mmol) were added. The reaction mixture refluxed for 4 hours. The cooled mixture was diluted with 100 mL EtOAc and transferred to a separatory funnel, washed with saturated NaHCO3 (1×50 mL), H2O (4×50 mL), and saturated NaCl (1×50 mL), dried over Na2SO4; solvent was removed under pressure and concentrated in vacuo using a coldfinger. The mixture was purified using flash chromatography Yield: 0.173 g tan solid (28% yield, 4 steps). Rf=0.40 (SiO2, 3% EtOAc/CH2Cl2). 1H NMR (400 MHz, CDCl3) δ 4.09 (s, 3H), δ 7.44 (t, J=7.8, 1H), δ 7.58-7.60 (m, 2H), δ 7.82 (dd, J=9.2 Hz, 1 Hz, 2H), δ 7.90 (d, J=7.3 Hz, 1H), δ 7.98-8.06 (m, 3H), δ 8.41 (dd, J=8.7 Hz, 1.8 Hz, 1H), δ 8.89 (s, 1H).
Quantity
0.516 g
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reactant
Reaction Step One
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14.83 mL
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reactant
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11 mL
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Reaction Step One
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EtOAc CH2Cl2
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-naphthoyl chloride in current research?

A1: this compound is primarily employed as a derivatizing agent in analytical chemistry. It reacts with compounds like aliphatic alcohols [], amphetamines [, ], and amino acids [] to form derivatives with enhanced detectability in techniques like HPLC (High-Performance Liquid Chromatography) and fluorescence detection.

Q2: Can you elaborate on how this compound enhances the detection of target compounds?

A2: this compound introduces a naphthalene ring system into the target molecule through a derivatization reaction. This ring system possesses strong UV absorption and fluorescence properties, making the derivatized compound easier to detect and quantify using techniques like HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) [, ].

Q3: Are there any specific applications of this compound in analyzing food and feed products?

A3: Yes, this compound has been successfully utilized in determining the presence of contaminants in food and feed. One example is its use in a method for detecting T-2 toxin, a mycotoxin found in feedstuffs, using HPLC-FLD after derivatization with this compound []. Another application is its use in detecting ricinoleic acid, a marker for the presence of the fungus Secale cornutum in rye, also utilizing HPTLC-FLD after derivatization [].

Q4: Beyond its analytical applications, is this compound employed in synthesizing other compounds?

A4: Indeed, this compound serves as a building block in organic synthesis. For example, it plays a crucial role in synthesizing macrocyclic compounds like naphthalene ring-based calixarenes, lactones, and amides. These macrocycles have potential applications as molecular receptors [].

Q5: Can this compound participate in metal-catalyzed reactions?

A5: Yes, research has demonstrated the successful use of this compound in iridium-catalyzed reactions with internal alkynes. These reactions provide a route to synthesize substituted anthracene derivatives, expanding the synthetic utility of this compound [].

Q6: Has the reactivity of this compound been investigated in different solvents?

A6: Yes, the solvolysis reactions of this compound have been studied in various solvents to understand its reactivity and the mechanism of its reactions [, ]. These studies revealed that the reaction mechanism can shift between SN1-like and addition-elimination pathways depending on the solvent's properties.

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